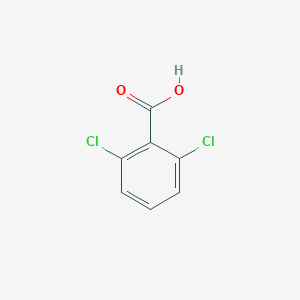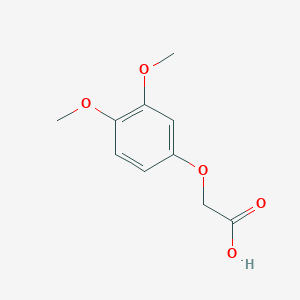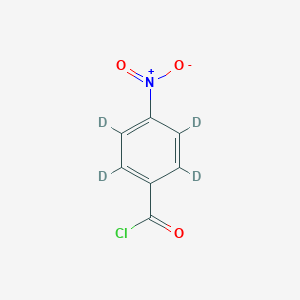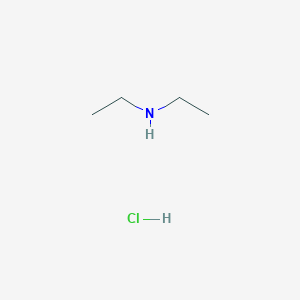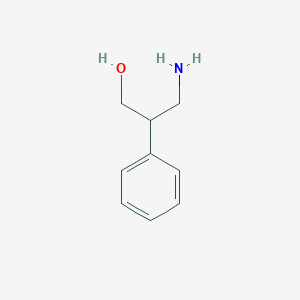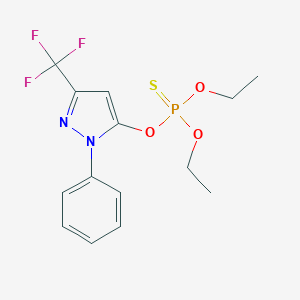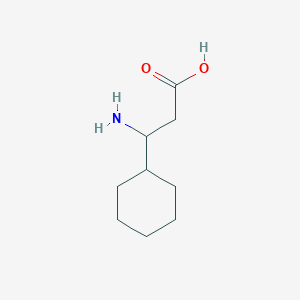
4-クロロスタイレン
概要
説明
It is a clear, colorless to slightly yellow liquid with the molecular formula C8H7Cl and a molecular weight of 138.59 g/mol . This compound is primarily used in the synthesis of various polymers and copolymers, making it a valuable monomer in the chemical industry.
科学的研究の応用
4-Chlorostyrene has several applications in scientific research:
Biology and Medicine:
作用機序
Target of Action
4-Chlorostyrene is a para-halogenated styrene derivative It’s known that styrene and its derivatives generally target various microorganisms under aerobic and anaerobic conditions .
Mode of Action
The interaction of 4-Chlorostyrene with its targets is primarily through co-metabolic transformation . It has been shown that non-substituted styrene is necessary to ensure the co-metabolic process . The styrene degraders Pseudomonas putida S12 and Mycobacterium E3 were also capable of transforming 4-chlorostyrene to 4-chlorostyrene oxide .
Biochemical Pathways
4-Chlorostyrene undergoes graft copolymerization with acrylonitrile (AN) onto ethylene-propylene-diene terpolymer (EPDM) in the presence of benzoyl peroxide (initiator) . It is involved in the side-chain oxygenation of styrene, which can yield substituted phenylacetic acids from corresponding styrenes by co-metabolic transformation . This process is influenced by various factors such as cell density, amount of inducer, pH, and effects of co-substrate/co-product .
Pharmacokinetics
It has a boiling point of 192 °C and a density of 1.155 g/mL at 25 °C . It is stored at temperatures between +2°C to +8°C . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The co-metabolic transformation of 4-Chlorostyrene results in the production of 4-chlorostyrene oxide . This transformation is a result of the interaction of 4-Chlorostyrene with its microbial targets.
Action Environment
The action of 4-Chlorostyrene is influenced by environmental factors. For instance, the transformation of 4-Chlorostyrene to 4-chlorostyrene oxide is influenced by salt and trace elements . Furthermore, 4-chlorophenylacetic acid and 4-chlorostyrene can inhibit the reaction, indicating that the presence of these compounds in the environment can affect the efficacy and stability of 4-Chlorostyrene .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorostyrene can be synthesized through the catalytic dehydration of 4-chlorophenethylalcohol at 280°C using a modified aluminum silicate catalyst. This method yields approximately 80% of the desired product . Another synthetic route involves the reaction of methyltriphenylphosphonium bromide with 4-chlorobenzaldehyde in the presence of 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, followed by refluxing .
Industrial Production Methods: Commercially, 4-chlorostyrene is produced as a monomer from p-chloroethylbenzene through an oxidation technique. It is also available as a mixture with o-chlorostyrene .
化学反応の分析
Types of Reactions: 4-Chlorostyrene undergoes various chemical reactions, including:
Polymerization: It can polymerize slowly at room temperature, and a polymerization inhibitor such as 4-tert-butylpyrocatechol is often added for storage.
Substitution Reactions: It can participate in cationic Heck reactions, where it reacts with various reagents to form substituted products.
Common Reagents and Conditions:
Polymerization: Stabilizers like 4-tert-butylpyrocatechol are used to prevent premature polymerization.
Heck Reaction: Common reagents include palladium catalysts and bases such as triethylamine.
Major Products:
類似化合物との比較
Styrene: The parent compound of 4-chlorostyrene, lacking the chlorine substituent.
4-Bromostyrene: Similar to 4-chlorostyrene but with a bromine atom instead of chlorine.
4-Fluorostyrene: Contains a fluorine atom in place of chlorine.
Uniqueness: 4-Chlorostyrene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine substituent can influence the polymerization behavior and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .
特性
IUPAC Name |
1-chloro-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZVZZJJVJQZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-47-7 | |
| Record name | Poly(p-chlorostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061464 | |
| Record name | 1-Chloro-4-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | p-Chlorostyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
192 °C | |
| Record name | P-CHLOROSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE | |
| Record name | P-CHLOROSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0868 @ 20 °C/4 °C | |
| Record name | P-CHLOROSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.81 [mmHg], 0.816 mm Hg @ 25 °C | |
| Record name | p-Chlorostyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | P-CHLOROSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1073-67-2 | |
| Record name | 4-Chlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-4-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0J05U220F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-CHLOROSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-15.90 °C | |
| Record name | P-CHLOROSTYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chlorostyrene?
A1: 4-Chlorostyrene has the molecular formula C8H7Cl and a molecular weight of 138.59 g/mol.
Q2: Which spectroscopic techniques are used to characterize 4-Chlorostyrene?
A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy , nuclear magnetic resonance (NMR) spectroscopy , and UV-Vis spectroscopy to characterize 4-Chlorostyrene and its polymers.
Q3: How does the addition of 4-Chlorostyrene affect the properties of ophthalmic hydrogels?
A3: 4-Chlorostyrene enhances the breaking strength of ophthalmic hydrogels without compromising their basic physical properties.
Q4: How does plasticization impact the photodegradation of poly(4-Chlorostyrene) films?
A4: Plasticizers, such as phthalates and terephthalates, accelerate the photodegradation of poly(4-Chlorostyrene) films when exposed to 265 nm radiation. This is evidenced by changes in fluorescence, FT-IR spectra, and UV-Vis absorption.
Q5: What is the effect of substrate roughness on the segmental dynamics of thin poly(4-Chlorostyrene) films?
A5: Contrary to some existing models, substrate roughness enhances the segmental mobility of thin poly(4-Chlorostyrene) films prepared under nonequilibrium conditions. This enhancement stems from a decrease in interfacial density due to incomplete filling of substrate asperities.
Q6: Can 4-Chlorostyrene be used in asymmetric epoxidation reactions?
A6: Yes, 4-Chlorostyrene serves as a substrate in enantioselective epoxidation reactions catalyzed by chiral catalysts like cyclodextrin-modified ketoesters and manganese(III) porphyrin complexes. These reactions can achieve enantiomeric excesses (ee) up to 40% for 4-Chlorostyrene oxide.
Q7: How do substituents on the phenyl ring of styrene derivatives affect their reactivity in rhodium-catalyzed hydroformylation reactions?
A7: Electron-withdrawing substituents, like chlorine in 4-Chlorostyrene, can influence the regioselectivity and enantioselectivity of rhodium-catalyzed hydroformylation. For instance, the use of a phosphorus-chiral diphosphine ligand with electron-withdrawing trifluoromethyl groups led to improved enantioselectivity (50% ee) in the hydroformylation of styrene compared to the use of 4-methoxystyrene.
Q8: Can well-defined poly(4-Chlorostyrene) be synthesized via living radical polymerization?
A8: Yes, using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator enables the controlled living radical polymerization of 4-Chlorostyrene, producing polymers with narrow polydispersity. The molecular weight of the resulting poly(4-Chlorostyrene) is directly proportional to the monomer conversion and inversely proportional to the initial MTEMPO concentration.
Q9: Can bimetallic catalysts be used for the copolymerization of ethylene and 4-Chlorostyrene?
A9: Bimetallic constrained geometry catalysts (CGCs) demonstrate remarkable chemoselectivity in ethylene copolymerization. For instance, a titanium-based bimetallic CGC exhibited a significantly higher incorporation of 4-Chlorostyrene compared to its monometallic counterpart.
Q10: Can poly(4-Chlorostyrene) be used in the synthesis of multiblock polystyrenes?
A10: A novel styryl TIPNO-based nitroxide, derived from 4-Chlorostyrene, can mediate the controlled polymerization of styrene to yield well-defined multiblock polystyrenes. The molecular weight of individual polystyrene blocks increases linearly with conversion, while the overall molecular weight of the multiblock polystyrene reaches a plateau after a certain conversion.
Q11: How does 4-Chlorostyrene influence the thermal stability of copolymers?
A11: Incorporating 4-Chlorostyrene into copolymers, such as acrylonitrile-EPDM-4-Chlorostyrene, enhances their thermal stability compared to counterparts like acrylonitrile-butadiene-styrene. This improvement is evident from the higher activation energies of thermal degradation determined using thermogravimetric analysis (TGA).
Q12: What is the impact of halogen substituents on the thermal properties of polystyrene derivatives?
A12: Halogen substituents, including chlorine, affect the thermal properties of polystyrene derivatives. For example, the glass transition temperature (Tg) of poly(4-Chlorostyrene) is higher than that of polystyrene. The thermal stability of poly(4-Chlorostyrene), as assessed by TGA, is lower than that of polystyrene and poly(4-Bromostyrene) but higher than poly(2-Chlorostyrene).
Q13: How does the thermal degradation of poly(4-Chlorostyrene) proceed?
A13: At temperatures below 400°C, poly(4-Chlorostyrene) predominantly degrades via main chain scission. This degradation process has been investigated using thermal analysis techniques like TGA and differential scanning calorimetry (DSC).
Q14: What are some potential applications of 4-Chlorostyrene-based materials?
A14: 4-Chlorostyrene-based materials show promise in various applications, including:
- Ophthalmic lenses: 4-Chlorostyrene can improve the mechanical strength of ophthalmic hydrogels, making them more durable.
- Nanofiltration membranes: Poly(4-Chlorostyrene) grafted with specific functional groups exhibits potential for use in nanofiltration membranes for water treatment.
- Electron-beam resists: Poly(4-Chlorostyrene) has been explored as a negative resist material in electron-beam lithography due to its sensitivity to electron beam irradiation.
Q15: What is the environmental impact of Octachlorostyrenes?
A15: Octachlorostyrenes (OCS) are categorized as persistent and bioaccumulative toxic substances (PBTs), posing potential risks to the environment. Studies have determined their acute toxicity to various organisms, including algae, daphnia, and fish.
Q16: Can 4-Chlorostyrene be dechlorinated?
A16: Yes, 4-Chlorostyrene can be dechlorinated through reductive destruction in molten salt using a process involving sodium hydride and molten sodium hydroxide. This method offers a potential pathway for the environmentally friendly disposal of chlorinated organic compounds.
Q17: Have computational methods been applied to study 4-Chlorostyrene?
A17: While limited in this research set, quantum-mechanical calculations have been utilized to understand the electronic structure and reactivity of 4-Chlorostyrene, particularly in the context of polymer film formation on electrode surfaces.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


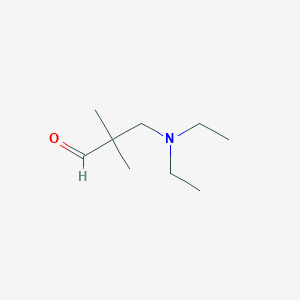
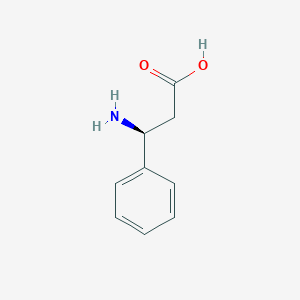


![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
